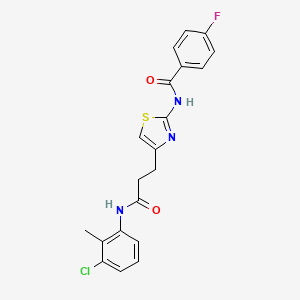

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[4-[3-(3-chloro-2-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O2S/c1-12-16(21)3-2-4-17(12)24-18(26)10-9-15-11-28-20(23-15)25-19(27)13-5-7-14(22)8-6-13/h2-8,11H,9-10H2,1H3,(H,24,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIYKXPSLFOJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to have antibacterial activity, suggesting that the compound may target bacterial cells.

Mode of Action

It is synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond.

Biochemical Pathways

Similar compounds have been reported to inhibit the enzyme urease, which could suggest that this compound may also interact with enzymes and disrupt their normal function.

Result of Action

Similar compounds have shown in vitro antibacterial activity against staphylococcus aureus and chromobacterium violaceum, suggesting that this compound may also have antibacterial effects.

Biological Activity

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H17ClN4O3S

- Molecular Weight : 416.9 g/mol

- CAS Number : 1040641-63-1

The compound features a thiazole ring, a chloro-substituted aromatic system, and an amide functional group, which are crucial for its biological activity.

This compound has been studied for its role as a potential inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may induce apoptosis in cancer cells and alter the cell cycle progression.

Key Findings from Research Studies

- HDAC Inhibition : Similar compounds have shown significant inhibition of class I HDACs (HDAC1, HDAC2, HDAC3). For instance, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3, suggesting that modifications to the structure can enhance selectivity and potency against specific isoforms .

- Antitumor Activity : In vitro studies have indicated that compounds with similar structures can exhibit antiproliferative effects on various cancer cell lines. For example, an analog showed an IC50 value of 1.30 μM against HepG2 liver cancer cells, demonstrating substantial growth inhibition .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

| Assay Type | Description | Result |

|---|---|---|

| Cytotoxicity Assay | Evaluated on HepG2 cells | IC50 = 1.30 μM |

| Apoptosis Assay | Measured via flow cytometry after treatment with the compound | Increased apoptosis |

| Cell Cycle Analysis | Analyzed G2/M phase arrest in treated cells | Significant arrest |

| In Vivo Tumor Model | Tested in xenograft models to assess tumor growth inhibition | TGI = 48.89% |

Study on Related Compounds

A study focusing on the structural analogs of this compound revealed that fluorine substitution enhances the anti-HDAC activity and improves selectivity towards cancer cell lines. These findings suggest a promising pathway for developing effective anticancer agents based on this scaffold .

Clinical Implications

The potential for clinical application is underscored by ongoing research into HDAC inhibitors as cancer therapeutics. The modification of existing compounds to improve their pharmacological profiles is a key area of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Benzamide Motifs

Compound 81: N-(3-(2-((3-Chloro-2-methylphenyl)amino)thiazol-4-yl)phenyl)benzamide

- Key Differences :

- The benzamide group in Compound 81 lacks the 4-fluoro substitution present in the target compound.

- The thiazole ring is attached to a phenyl group rather than a propionamide linker.

- Implications :

Compounds [10–15] from : S-Alkylated 1,2,4-Triazoles

- Key Differences :

- These compounds feature a 1,2,4-triazole core instead of a thiazole.

- Substituents include sulfonylphenyl and fluorophenyl groups.

- Implications :

Compounds with Sulfonamide vs. Benzamide Functional Groups

Compound 28: 4-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide

- Key Differences :

- Contains a sulfonamide group instead of benzamide.

- Includes a hydrazinyl-propionamide linker.

- The hydrazine moiety may confer chelating properties or metabolic instability compared to the target compound’s simpler propionamide bridge .

Agrochemical Benzamide Derivatives

Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Key Differences :

- A urea-based benzamide with 2,6-difluoro substitution.

- Lacks a thiazole ring.

- Implications: The urea group enhances hydrogen-bonding capacity, which is critical for insecticidal activity. Difluorination may increase metabolic stability compared to mono-fluoro substitution in the target compound .

Physicochemical and Spectroscopic Comparisons

Data Table: Structural and Functional Group Comparison

Q & A

Q. What are the optimal synthetic routes for N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide, and how are yields maximized?

The compound is typically synthesized via multi-step protocols involving coupling reactions, cyclization, and amide bond formation. For example, thiazole ring formation can be achieved using Hantzsch thiazole synthesis, followed by coupling with 4-fluorobenzamide derivatives. Key steps include:

- Thiazole core synthesis : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol .

- Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous DMF to link the thiazole intermediate with 3-chloro-2-methylphenylamine .

- Purification : Recrystallization (e.g., methanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) to achieve >85% purity .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on spectroscopic and analytical methods:

- NMR : H and C NMR to confirm substitution patterns (e.g., thiazole protons at δ 7.2–7.5 ppm, amide NH at δ 10.2 ppm) .

- FT-IR : Key peaks include C=O (amide I band at ~1650 cm) and C-F (1220–1150 cm) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 56.2%, H: 3.8%, N: 9.4%) .

Note : Discrepancies in elemental analysis (e.g., ±0.3% for C/H/N) may arise from residual solvents; cross-validate with mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Contradictions often arise from polymorphism, solvent inclusion, or dynamic molecular behavior. Methodological solutions include:

- Multi-technique validation : Pair XRD with solid-state NMR to distinguish between polymorphs .

- Temperature-dependent studies : Analyze NMR spectra at varying temperatures to detect conformational flexibility .

- Computational modeling : Use density functional theory (DFT) to predict spectroscopic profiles and compare with experimental data .

Example : Inconsistent H NMR splitting patterns may indicate rotational restrictions; variable-temperature NMR can confirm this .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies involving this compound?

Focus on systematic modifications to the core structure:

- Substituent variation : Replace the 4-fluorobenzamide group with other aryl moieties (e.g., 4-chloro or 4-cyano) to assess electronic effects .

- Bioisosteric replacements : Substitute the thiazole ring with oxazole or pyridine to evaluate ring flexibility .

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include poor solubility and polymorphism. Solutions involve:

- Solvent screening : Use high-throughput platforms to test >50 solvent mixtures (e.g., DMSO/water, THF/heptane) .

- Additive-assisted crystallization : Introduce co-crystallizing agents (e.g., caffeine) to stabilize specific conformations .

- SHELX refinement : Optimize XRD data with SHELXL for accurate electron density mapping .

Case Study : A 2022 study achieved a 1.8 Å resolution structure using 30% PEG 4000 as a precipitant, resolving disorder in the 3-chloro-2-methylphenyl group .

Q. How can computational methods enhance the study of this compound’s reactivity or interactions?

- Molecular docking : Predict binding modes with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

- QSAR modeling : Corrogate substituent effects with biological activity using partial least squares (PLS) regression .

Note : Validate predictions with experimental IC or K values to refine models .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.